5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one
Overview
Description
5-piperidin-1-yl-4,6,8-triazatetracyclo[87002,7012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one is a complex heterocyclic compound that features both piperidine and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of a suitable piperidine derivative with a triazine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency. The choice of solvents, catalysts, and reaction conditions is critical to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Known for their wide range of biological activities, including analgesic and antipsychotic effects.
Triazine derivatives: Noted for their antimicrobial and anticancer properties
Uniqueness
5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one is unique due to its combined piperidine and triazine moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-piperidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-18-16-15-13(10-12-6-2-3-7-14(12)15)11-20-17(16)21-19(22-18)23-8-4-1-5-9-23/h2-3,6-7,11H,1,4-5,8-10H2,(H,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHFOZCHQZHJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=NC=C4CC5=CC=CC=C5C4=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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